molecular formula C11H12FNO4 B114885 Tert-butyl 2-fluoro-4-nitrobenzoate CAS No. 157665-46-8

Tert-butyl 2-fluoro-4-nitrobenzoate

Cat. No. B114885
M. Wt: 241.22 g/mol
InChI Key: ISOZHNCXGVENLC-UHFFFAOYSA-N
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Patent
US09434690B2

Procedure details

A solution of 1.109 g (20.73 mmol, 10 eq.) of ammonium chloride in 6.25 ml of ethanol and 3.125 ml of water was heated to 95° C., and 500 mg (2.07 mmol) of tert-butyl 2-fluoro-4-nitrobenzoate were added. 347 mg (6.22 mmol, 3 eq.) of iron powder were added in small portions over 1 h. The reaction mixture was then stirred at 95° C. for 30 min, and the hot mixture was then filtered through kieselguhr. The filter cake was washed with ethanol and the filtrate was freed from ethanol under reduced pressure. The aqueous phase was extracted three times with in each case 20 ml of diethyl ether. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried (sodium sulphate), filtered and concentrated under reduced pressure. The crude product was purified by normal phase chromatography (mobile phase: cyclohexane/ethyl acetate 30%-50% mixtures). Yield: 280 mg (51% of theory).
Quantity
1.109 g
Type
reactant
Reaction Step One
Quantity
6.25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.125 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
347 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[F:3][C:4]1[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[CH:13][C:5]=1[C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7]>C(O)C.O.[Fe]>[NH2:17][C:15]1[CH:14]=[CH:13][C:5]([C:6]([O:8][C:9]([CH3:11])([CH3:12])[CH3:10])=[O:7])=[C:4]([F:3])[CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.109 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
6.25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.125 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C(=O)OC(C)(C)C)C=CC(=C1)[N+](=O)[O-]
Step Three
Name
Quantity
347 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 95° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the hot mixture was then filtered through kieselguhr
WASH
Type
WASH
Details
The filter cake was washed with ethanol
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with in each case 20 ml of diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by normal phase chromatography (mobile phase: cyclohexane/ethyl acetate 30%-50% mixtures)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=CC(=C(C(=O)OC(C)(C)C)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.